3-Bromobenzothiophene-2-carboxylic acid
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Overview
Description
3-Bromobenzothiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5BrO2S and a molecular weight of 257.10 g/mol It is a brominated derivative of benzothiophene, featuring a carboxylic acid group at the 2-position and a bromine atom at the 3-position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzothiophene-2-carboxylic acid typically involves the bromination of benzothiophene-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality. Safety measures are crucial due to the handling of bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of benzothiophene-2-carboxylic acid derivatives with higher oxidation states.
Reduction: Formation of benzothiophene-2-methanol or other reduced forms.
Scientific Research Applications
3-Bromobenzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit the growth of cancer cells by binding to specific sites on their DNA, thereby preventing cell proliferation . The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzothiophene-2-carboxylic acid
- 4-Methyldibenzothiophene
- Methyl benzo[b]thiophene-2-carboxylate
- 3-Chlorothiophene-2-carboxylic acid
- Dibenzo[b,d]thiophene-4-carbaldehyde
Uniqueness
3-Bromobenzothiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the benzothiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The bromine atom provides a site for further functionalization through substitution reactions, while the carboxylic acid group offers opportunities for coupling and other transformations.
Properties
IUPAC Name |
3-bromo-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGTTKXEYIEMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481884 |
Source
|
Record name | 3-Bromobenzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29174-66-1 |
Source
|
Record name | 3-Bromobenzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromobenzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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